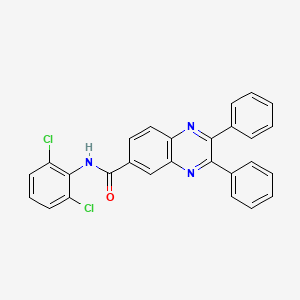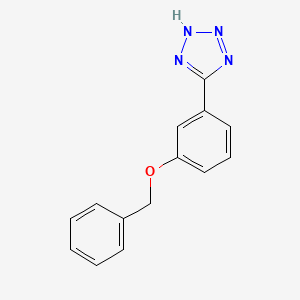![molecular formula C16H12FN3O2S B3340583 {[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid CAS No. 731827-00-2](/img/structure/B3340583.png)
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid
説明
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the 1,2,4-triazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. In
科学的研究の応用
Antioxidant and Antiradical Activities
Compounds with an open thiogroup, such as some 1,2,4-triazole derivatives, exhibit significant antioxidant and antiradical activity. These properties can positively impact biochemical processes in patients exposed to high doses of radiation, making them comparable to biogenic amino acids like cysteine that contain a free SH-group. The exploration of these derivatives underscores the potential for developing protective agents against oxidative stress and radiation-induced damage (А. G. Kaplaushenko, 2019).
Broad Biological Activities
Recent studies have highlighted the versatility of 1,2,4-triazole derivatives, demonstrating their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The synthesis and application of these compounds in various fields suggest their potential as foundational structures for developing new therapeutics. The exploration of these derivatives aims to uncover more rational synthesis methods for biologically active substances, indicating a promising direction for future research (M. V. Ohloblina, 2022).
Patent Review and Drug Development
The review of patents related to 1,2,4-triazole derivatives between 2008 and 2011 reveals an interest in developing new drugs with diverse biological activities. The triazoles are celebrated for their structural variations and potential in creating medications for inflammatory diseases, microbial infections, tumors, and viral diseases. This area requires further research to develop efficient synthesis methods that consider green chemistry principles and address emerging health challenges (V. Ferreira et al., 2013).
Advanced Oxidation Processes
1,2,4-triazole derivatives have been investigated within the context of advanced oxidation processes (AOPs) for environmental applications, such as the degradation of pollutants like acetaminophen. These studies contribute to understanding the degradation mechanisms, by-products, and potential environmental impacts of pharmaceutical compounds. The research emphasizes the importance of developing effective AOPs to mitigate the ecological threat posed by persistent organic pollutants (Mohammad Qutob et al., 2022).
作用機序
Target of Action
Similar compounds have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway, which is involved in glucose metabolism .
Biochemical Pathways
Based on the potential target, it could influence the polyol pathway, which is involved in glucose metabolism . Changes in this pathway could have downstream effects on cellular processes related to glucose utilization and energy production.
Pharmacokinetics
Similar compounds have shown metabolic transformations in human hepatic microsomal incubations . The compound’s bioavailability would be influenced by these ADME properties.
特性
IUPAC Name |
2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-18-19-16(23-10-14(21)22)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOHMGTLKLWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylmolybdenum(0)](/img/structure/B3340503.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B3340513.png)
![N-[2,4,5-trihydroxy-6-(trityloxymethyl)oxan-3-yl]acetamide](/img/structure/B3340514.png)





![4-Chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B3340578.png)
![5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3340593.png)
![{[5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340596.png)
![2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile](/img/structure/B3340598.png)
![3-(2-Methylbenzyl)benzo[b]thiophene](/img/structure/B3340602.png)